Levonantradol hydrochloride is a synthetic cannabinoid that has garnered attention for its potential therapeutic applications, particularly in pain management and as an antiemetic. It is derived from the structure of tetrahydrocannabinol, the primary psychoactive component of cannabis. Levonantradol hydrochloride is classified as a cannabinoid and exhibits selective binding to cannabinoid receptors in the central nervous system.
Levonantradol hydrochloride is synthesized chemically rather than extracted from natural sources. It falls under the category of synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids. The compound is primarily classified as a non-psychoactive cannabinoid, making it a candidate for therapeutic use without the psychoactive effects associated with other cannabinoids.
The synthesis of levonantradol hydrochloride involves several steps:
Industrial production often mirrors these laboratory methods but on a larger scale, ensuring that the final product meets pharmaceutical standards.
Levonantradol hydrochloride has a complex molecular structure characterized by multiple functional groups. The chemical formula is , and it features a bicyclic structure typical of cannabinoids.
InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H/t17-,18+,21-,23+,24-/m1./s1
The three-dimensional structure has been confirmed through nuclear magnetic resonance spectroscopy and computational methods .
Levonantradol hydrochloride participates in various chemical reactions:
These reactions are crucial for modifying the compound for various applications in research and pharmaceuticals.
Levonantradol hydrochloride exerts its effects primarily through interaction with cannabinoid receptors CB1 and CB2, which are part of the G-protein coupled receptor family. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that lead to its analgesic and antiemetic effects. This mechanism is similar to that of other cannabinoids but with distinct efficacy profiles .
Levonantradol hydrochloride appears as a white crystalline powder. Its melting point and solubility characteristics make it suitable for various pharmaceutical formulations.
The compound is stable under standard storage conditions but may undergo degradation under extreme temperatures or in inappropriate pH environments. Its solubility in water increases when formulated as a hydrochloride salt, enhancing its bioavailability for therapeutic use .
Levonantradol hydrochloride has several notable applications:
The quest for synthetic cannabinoids originated from efforts to isolate and optimize the therapeutic properties of Cannabis sativa constituents while minimizing psychoactive side effects. The 1964 isolation of Δ9-tetrahydrocannabinol (Δ9-THC) by Mechoulam and Gaoni catalyzed systematic exploration of cannabinoid pharmacology. Early synthetic analogs aimed to dissociate therapeutic effects (e.g., analgesia, antiemesis) from Δ9-THC’s psychotomimetic properties. Key milestones included the synthesis of CP-55,940 (Pfizer, 1974), a potent cyclohexylphenol, and HU-210 (Hebrew University, 1988), a high-affinity agonist. These compounds demonstrated that structural modifications could enhance receptor binding and metabolic stability, validating cannabinoid receptors as druggable targets [7] [9].
Table 1: Key Early Synthetic Cannabinoids
Compound | Developer | Year | Primary Innovation |
---|---|---|---|
Δ9-THC | N/A (Natural isolate) | 1964 | First psychoactive constituent identified |
CP-55,940 | Pfizer | 1974 | Non-classical bicyclic structure |
HU-210 | Hebrew University | 1988 | High CB1 affinity (Ki < 1 nM) |
WIN 55,212-2 | Sterling-Winthrop | 1994 | Aminoalkylindole scaffold |
Levonantradol hydrochloride (CP 50,556-1) emerged from Pfizer’s intensive cannabinoid optimization program in the early 1980s. Its design leveraged the "nantradol" scaffold—a novel benzopyran-phenanthridine hybrid engineered to enhance CB1 receptor binding affinity and metabolic stability versus Δ9-THC. The compound’s development was driven by clinical needs in oncology, particularly chemotherapy-induced nausea unresponsive to conventional antiemetics. Levonantradol’s levorotatory stereoisomer was isolated to exploit stereoselective receptor interactions, yielding a 30-fold greater potency than Δ9-THC in preclinical models. This work paralleled Pfizer’s development of CP-47,497 and CP-55,244, underscoring a systematic effort to refine cannabinoid efficacy through structural rigidification and chiral resolution [3] [7].
Synthetic Milestones:
Levonantradol’s therapeutic superiority stems from strategic structural innovations that amplify receptor engagement and functional efficacy.
Structural Divergence:
Table 2: Structural and Pharmacological Comparison
Feature | Δ9-THC | Nabilone | Levonantradol |
---|---|---|---|
Core Structure | Dibenzopyran | Cyclohexenone | Phenanthridine |
Key Modifications | Pentyl side chain | Dimethylheptyl chain | Acetate + phenylpentoxy |
CB1 Affinity (Ki) | 10–40 nM | ~2.2 nM | ~0.5 nM |
Intrinsic Efficacy | Partial agonist | Partial agonist | Full agonist |
Relative Potency | 1x | 2x | 30x |
Functional Consequences:
Illustration: Structural Evolution
Δ9-THC (Partial Agonist) → Nabilone (Partial Agonist; Ketone/Heptyl) → Levonantradol (Full Agonist; Phenanthridine/Acetate)
This progression underscores how targeted molecular edits transformed cannabinoid therapeutics from plant-derived compounds to precision synthetic agents [3] [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7